molecular formula C15H15F3N2O2S B12762780 Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate CAS No. 93923-94-5

Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate

Cat. No.: B12762780
CAS No.: 93923-94-5
M. Wt: 344.4 g/mol
InChI Key: RZQNJAZKCZDNHY-UHFFFAOYSA-N
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Description

Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate is a synthetic organic compound with a molecular formula of C15H15F3N2O2S. This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate typically involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination and Carboxylation: The amino group and carboxylate ester can be introduced through nucleophilic substitution and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the isothiazole ring or the trifluoromethyl group, resulting in the formation of various reduced products.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl ring and the isothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions include nitroso derivatives, reduced isothiazole compounds, and various substituted phenyl derivatives.

Scientific Research Applications

Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

93923-94-5

Molecular Formula

C15H15F3N2O2S

Molecular Weight

344.4 g/mol

IUPAC Name

butyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C15H15F3N2O2S/c1-2-3-7-22-14(21)13-11(19)12(20-23-13)9-5-4-6-10(8-9)15(16,17)18/h4-6,8H,2-3,7,19H2,1H3

InChI Key

RZQNJAZKCZDNHY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C(=NS1)C2=CC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

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